molecular formula C19H22N6O4 B2817798 8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923128-71-6

8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2817798
CAS No.: 923128-71-6
M. Wt: 398.423
InChI Key: PQIQASWJBHLMDO-UHFFFAOYSA-N
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Description

8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines an imidazo[2,1-f]purine core with a 2,4-dimethoxyphenyl group

Preparation Methods

The synthesis of 8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

    Coupling reactions: Such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.

    Industry: It may find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar compounds to 8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other imidazo[2,1-f]purine derivatives and compounds with similar functional groups. These compounds may share some chemical properties and reactivity but differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Biological Activity

The compound 8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS Number: 923128-71-6) is a derivative of imidazopurine and has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N6O4C_{19}H_{22}N_{6}O_{4}, with a molecular weight of 398.4 g/mol. Its structure features an imidazo[2,1-f]purine core substituted with a dimethoxyphenyl group and an aminoethyl chain. This unique structure may contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₉H₂₂N₆O₄
Molecular Weight398.4 g/mol
CAS Number923128-71-6

Antidepressant-like Activity

Recent studies have highlighted the compound's potential as an antidepressant through its interaction with serotonin receptors. Specifically, it has shown intrinsic activity at the serotonin 5-HT1A receptor, which is a significant target in the development of new antidepressants. In animal models, compounds structurally related to this imidazopurine derivative demonstrated antidepressant-like effects in forced swim tests, suggesting that they may enhance serotonergic transmission .

The mechanism through which this compound exerts its effects appears to involve modulation of neurotransmitter systems. The activation of the 5-HT1A receptor has been linked to improved mood and reduced anxiety. Additionally, studies indicate that these compounds do not exhibit anticholinergic properties and have minimal side effects related to sedation or metabolic disturbances .

Case Studies and Research Findings

Research involving similar compounds has provided insights into their pharmacokinetic profiles and safety evaluations. For instance:

  • Study on AZ-853 and AZ-861 : These related compounds were evaluated for their pharmacological profiles in animal models. AZ-853 exhibited a stronger antidepressant-like effect compared to AZ-861 due to better brain penetration and receptor activity. Both compounds induced some side effects such as mild sedation but did not significantly affect glucose levels in serum .
  • Potential for Neuroprotection : There is emerging evidence suggesting that imidazopurine derivatives may possess neuroprotective properties. A study on neutral sphingomyelinase inhibitors indicated that modifications in similar structures could lead to enhanced brain penetration and protective effects against neurodegenerative conditions .

Properties

IUPAC Name

6-[2-(2,4-dimethoxyanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4/c1-11-10-25-15-16(23(2)19(27)22-17(15)26)21-18(25)24(11)8-7-20-13-6-5-12(28-3)9-14(13)29-4/h5-6,9-10,20H,7-8H2,1-4H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIQASWJBHLMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCNC4=C(C=C(C=C4)OC)OC)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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